1-[6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone
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Overview
Description
1-[6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone is a complex organic compound with a unique structure that includes a fluorophenyl group, a furyl group, and a triazino-benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the fluorophenyl-furyl intermediate: This step involves the reaction of 4-fluorobenzaldehyde with furfural in the presence of a base to form the corresponding chalcone.
Cyclization to form the triazino-benzoxazepine core: The chalcone is then subjected to cyclization with appropriate reagents to form the triazino-benzoxazepine core.
Introduction of the methylsulfanyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl and furyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide
- 6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
1-[6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-D][3,1]benzoxazepin-7(6H)-YL]-1-ethanone is unique due to its combination of a fluorophenyl group, a furyl group, and a triazino-benzoxazepine core. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[6-[5-(4-fluorophenyl)furan-2-yl]-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O3S/c1-13(29)28-17-6-4-3-5-16(17)20-21(25-23(32-2)27-26-20)31-22(28)19-12-11-18(30-19)14-7-9-15(24)10-8-14/h3-12,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRQOWOOHVEXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(O4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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